![molecular formula C20H11F3N2O3 B187936 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5282-92-8](/img/structure/B187936.png)
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFPAC and has a unique structure that makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of TFPAC is not fully understood. However, it has been proposed that TFPAC acts by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemische Und Physiologische Effekte
TFPAC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. TFPAC has also been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFPAC in lab experiments is its unique structure, which allows for the study of various biological processes. However, one of the limitations of using TFPAC is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TFPAC. One of the areas of research is the development of more efficient synthesis methods for TFPAC. Another area of research is the study of the potential use of TFPAC in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the study of the mechanism of action of TFPAC and its interactions with various enzymes and signaling pathways is an area of interest for future research.
Synthesemethoden
The synthesis of TFPAC involves a multi-step process that includes the reaction of 2-trifluoromethylphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate. This reaction leads to the formation of 2-(2-trifluoromethylphenyl)-4H-chromen-4-one, which is then reacted with malononitrile and ammonium acetate to form TFPAC.
Wissenschaftliche Forschungsanwendungen
TFPAC has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TFPAC has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
5282-92-8 |
|---|---|
Produktname |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile |
Molekularformel |
C20H11F3N2O3 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)13-7-3-1-5-10(13)15-12(9-24)18(25)28-17-11-6-2-4-8-14(11)27-19(26)16(15)17/h1-8,15H,25H2 |
InChI-Schlüssel |
XTAZUJXPBIWIMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



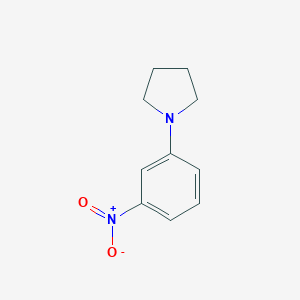
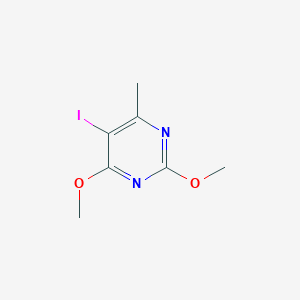
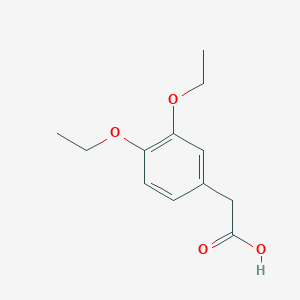
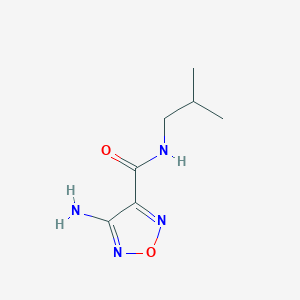
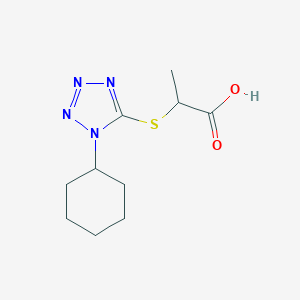


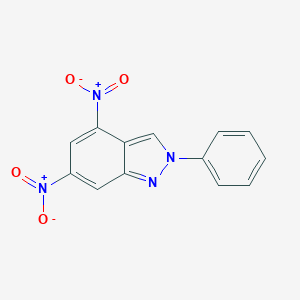


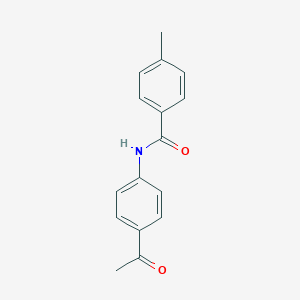
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)